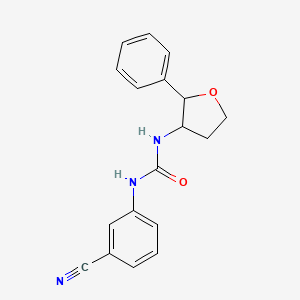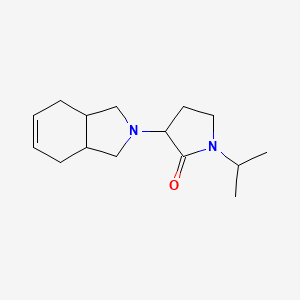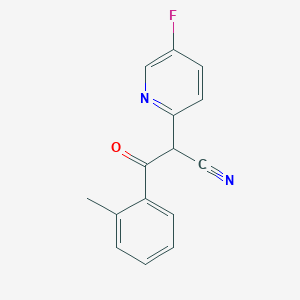![molecular formula C16H13F3N2O2 B7585296 N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-pyridin-3-ylcyclopropane-1-carboxamide](/img/structure/B7585296.png)
N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-pyridin-3-ylcyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-pyridin-3-ylcyclopropane-1-carboxamide, commonly known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. TAK-659 is a selective inhibitor of the tyrosine kinase enzyme, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and survival.
作用機序
TAK-659 selectively inhibits the tyrosine kinase enzyme, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and survival. The inhibition of tyrosine kinase by TAK-659 leads to the suppression of various signaling pathways, including the B-cell receptor signaling pathway and the Toll-like receptor signaling pathway. This leads to the inhibition of B-cell proliferation and survival, which is the basis for the potential therapeutic applications of TAK-659 in various diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a significant impact on the regulation of various cellular processes, including cell growth, differentiation, and survival. The inhibition of tyrosine kinase by TAK-659 leads to the suppression of various signaling pathways, including the B-cell receptor signaling pathway and the Toll-like receptor signaling pathway. This leads to the inhibition of B-cell proliferation and survival, which is the basis for the potential therapeutic applications of TAK-659 in various diseases.
実験室実験の利点と制限
One of the major advantages of TAK-659 is its selectivity for tyrosine kinase, which makes it a potentially effective therapeutic agent for the treatment of various diseases. In addition, TAK-659 has been shown to have good pharmacokinetic properties, which makes it suitable for oral administration. However, there are also some limitations associated with the use of TAK-659 in lab experiments, including its potential toxicity and the need for further optimization of the dosage and delivery methods.
将来の方向性
There are several future directions related to TAK-659 that are currently being explored. One of the major areas of research is the optimization of the dosage and delivery methods for TAK-659, which will help to improve its therapeutic efficacy and reduce its potential toxicity. In addition, there is ongoing research to explore the potential therapeutic applications of TAK-659 in other diseases, including autoimmune diseases and inflammatory disorders. Finally, there is also ongoing research to explore the potential combination therapies involving TAK-659 and other therapeutic agents to improve its efficacy and reduce its potential toxicity.
合成法
The synthesis of TAK-659 involves a multistep process that includes the reaction of 2-pyridinecarboxylic acid with 2-bromo-5-(trifluoromethyl)phenol to form the corresponding ester. The ester is then reacted with cyclopropanecarboxylic acid to form the final product, TAK-659. The synthesis of TAK-659 has been optimized to increase the yield and purity of the compound, and several analytical techniques have been used to confirm the identity and purity of the final product.
科学的研究の応用
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. The selective inhibition of tyrosine kinase by TAK-659 has been shown to have a significant impact on the regulation of various cellular processes, including cell growth, differentiation, and survival. TAK-659 has been shown to be effective in preclinical studies for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma. In addition, TAK-659 has also shown promising results in preclinical studies for the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-pyridin-3-ylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2/c17-16(18,19)10-3-4-14(22)13(6-10)21-15(23)12-7-11(12)9-2-1-5-20-8-9/h1-6,8,11-12,22H,7H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSXCYYIRZGKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[(1-Methylpyrrol-3-yl)methyl]-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea](/img/structure/B7585255.png)


![2-chloro-4-fluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585289.png)
![N-[(3-hydroxythiolan-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7585303.png)

![N-[(3-hydroxythiolan-3-yl)methyl]cyclohexanecarboxamide](/img/structure/B7585310.png)
![3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585313.png)